molecular formula C₁₃H₉D₇ B1160943 4-Pentylphenylacetylene-d7

4-Pentylphenylacetylene-d7

Cat. No.: B1160943
M. Wt: 179.31
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pentylphenylacetylene-d7 is a deuterated aromatic acetylene compound in which seven hydrogen atoms are replaced by deuterium (²H or D). This isotopic labeling enhances its utility in advanced research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and kinetic studies, where deuterium’s distinct nuclear spin properties (I = 1) reduce signal splitting and improve spectral resolution .

The compound is commercially available through CymitQuimica, with a molecular formula of C₁₃H₇D₇ and a molecular weight of 177.26 g/mol (calculated based on isotopic substitution). It is offered in quantities of 10 mg (€282.00), 25 mg (€500.00), and 50 mg (€861.00), reflecting the premium cost associated with deuterium labeling . While the non-deuterated analog, 4-Pentylphenylacetylene, is widely used in organic synthesis and liquid crystal research , the deuterated variant is specifically tailored for studies requiring isotopic tracing or enhanced stability in analytical workflows.

Properties

Molecular Formula

C₁₃H₉D₇

Molecular Weight

179.31

Synonyms

1-Ethynyl-4-pentylbenzene-d7

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Spectroscopic Utility : The deuterated version (4-Pentylphenylacetylene-d7) eliminates ¹H-¹H coupling in NMR, simplifying complex spectra .

Other Isotopically Labeled Compounds: 2-Amino-4-thiazoleacetic Acid-¹³C,¹⁵N₂

This compound (C₄H₆N₂O₂S , molecular weight: 146.15 g/mol with isotopic substitution) is labeled with ¹³C and ¹⁵N isotopes, making it suitable for mass spectrometry (MS) and metabolic pathway studies.

Comparison with this compound :

Parameter This compound 2-Amino-4-thiazoleacetic Acid-¹³C,¹⁵N₂
Isotopic Label Deuterium (d7) ¹³C (1 site), ¹⁵N₂ (2 sites)
Primary Applications NMR spectroscopy, stability studies Metabolic tracing, MS quantification
Price (10 mg) €282.00 €398.00
Structural Class Aromatic acetylene Thiazole-containing carboxylic acid

Key Insights :

  • Cost Drivers : ¹³C/¹⁵N labeling involves higher isotopic enrichment costs compared to deuterium, explaining the price disparity .
  • Analytical Utility : Deuterated compounds excel in NMR, while ¹³C/¹⁵N labels are optimal for MS due to their mass shift signatures .

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